sulfamoyl}thiophene-2-carboxylate CAS No. 895266-38-3](/img/structure/B2618129.png)

Methyl 3-{[2-(benzylamino)-2-oxoethyl](4-methylphenyl)sulfamoyl}thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

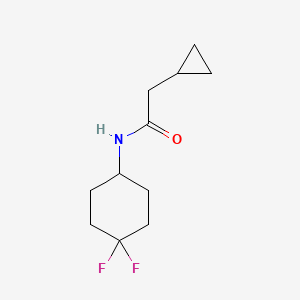

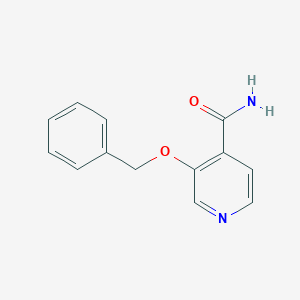

“Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C22H22N2O5S2 and a molecular weight of 458.55 . This product is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H22N2O5S2. The exact mass of the molecule is 458.097015 Da .Applications De Recherche Scientifique

Photochemical Degradation of Crude Oil Components

Andersson and Bobinger (1996) explored the photochemical degradation of crude oil components, specifically methylated benzothiophenes, in aqueous solutions. Their study is crucial for understanding the environmental fate of oil spill components and offers a pathway for developing remediation strategies through oxidation processes leading to less harmful products like 2-sulfobenzoic acid (Andersson & Bobinger, 1996).

Photoinduced Electron Transfer Polymerization

Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations. This research highlights the potential of sulfur-containing compounds in initiating polymerization processes, which could be relevant for developing new materials and coatings with unique properties (Wrzyszczyński et al., 2000).

Thiophenes as Traps for Benzyne

Reinecke, Del Mazza, and Obeng (2003) studied thiophenes' reactions with benzyne, generating various products through cycloaddition and ring-opening processes. This work provides valuable insights into the synthetic utility of thiophene derivatives in creating complex organic molecules, potentially useful in drug discovery and material science (Reinecke, Del Mazza, & Obeng, 2003).

Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library

Cho, Neuenswander, and Larock (2010) reported on the synthesis of a benzo[b]thiophene library, showcasing the versatility of thiophene derivatives in medicinal chemistry and drug development. Their approach through palladium-catalyzed coupling reactions exemplifies the compound's adaptability in creating diverse molecular libraries (Cho, Neuenswander, & Larock, 2010).

These studies illustrate the broad applicability of thiophene derivatives in environmental science, polymer chemistry, synthetic organic chemistry, and medicinal chemistry, suggesting that "Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate" could potentially find applications in similar areas. The specific applications would depend on the compound's unique chemical properties and reactivity.

Propriétés

IUPAC Name |

methyl 3-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-16-8-10-18(11-9-16)24(15-20(25)23-14-17-6-4-3-5-7-17)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJSISOJAYCTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B2618048.png)

![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618049.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2618055.png)

![7-Ethoxy-2-(4-ethoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2618059.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2618061.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2618066.png)

![N-(4-ethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2618068.png)